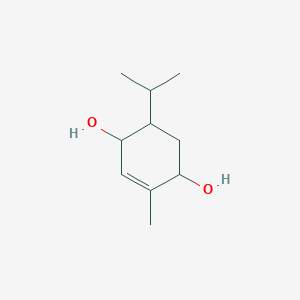

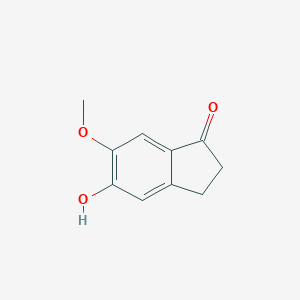

5-Hidroxi-6-metoxI-1-indanona

Descripción general

Descripción

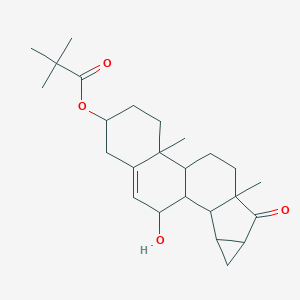

5-Hydroxy-6-methoxy-1-indanone, also known as 5-Hydroxy-6-methoxy-1-indanone, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Hydroxy-6-methoxy-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-6-methoxy-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-6-methoxy-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antivirales y Antibacterianos

Los derivados de la 5-Hidroxi-6-metoxI-1-indanona han sido estudiados por su potencial como agentes antivirales y antibacterianos. Sus propiedades estructurales les permiten interactuar con varios objetivos biológicos, potencialmente inhibiendo la replicación de virus y el crecimiento de bacterias .

Medicamentos Contra el Cáncer

La investigación indica que ciertos compuestos de 1-indanona pueden actuar como potentes inhibidores del crecimiento celular en células cancerosas. Esto es particularmente relevante en la síntesis de compuestos que pueden actuar como potentes inhibidores de CHK-1, que son cruciales en la proliferación de células cancerosas .

Tratamiento de la Enfermedad de Alzheimer

Las propiedades neuroprotectoras de los derivados de la this compound los convierten en candidatos para el tratamiento de enfermedades neurodegenerativas, incluida la enfermedad de Alzheimer. Pueden desempeñar un papel en el desarrollo de productos farmacéuticos destinados a aliviar los síntomas o ralentizar la progresión de tales enfermedades .

Medicamentos Cardiovasculares

Debido a sus posibles efectos en las vías biológicas, estos compuestos también se están explorando para su uso en medicamentos cardiovasculares. Pueden contribuir a tratamientos que controlan las enfermedades cardíacas o las afecciones relacionadas con los vasos sanguíneos .

Aplicaciones Agrícolas

En la agricultura, los derivados de la this compound podrían usarse como insecticidas, fungicidas y herbicidas efectivos. Su estructura química les permite interferir con el ciclo de vida de plagas y enfermedades, proporcionando un medio para proteger los cultivos .

Síntesis de Moléculas Bioactivas

Este compuesto se utiliza en la síntesis de una amplia gama de moléculas bioactivas. Por ejemplo, se ha utilizado en la síntesis de cetonas tetracíclicas, que son intermediarios en las síntesis totales de compuestos orgánicos complejos como (±)-frondosin C .

Safety and Hazards

Mecanismo De Acción

Target of Action

1-indanone derivatives, a class to which this compound belongs, have been found to interact with a broad range of biological targets, including adrenergic receptors . These receptors are metabotropic, located on cell membranes, and are stimulated by catecholamines, especially adrenaline and noradrenaline .

Mode of Action

It’s known that 1-indanone derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can bind to adrenergic receptors, triggering a cascade of intracellular events .

Biochemical Pathways

1-indanone derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . They have also been used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .

Result of Action

Given the broad range of biological activities associated with 1-indanone derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

It is known that 1-indanone derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that 1-indanone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 1-indanone derivatives can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that 1-indanone derivatives can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that 1-indanone derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 1-indanone derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 1-indanone derivatives can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACECGHQDQWBTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563757 | |

| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127399-78-4 | |

| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)